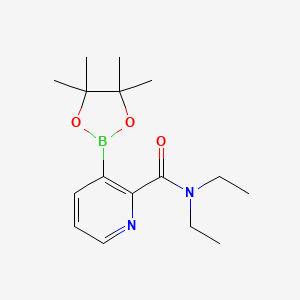

2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSDFWQJHBYAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582990 | |

| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932382-17-7 | |

| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ortho-Metalation of Pyridine Derivatives

The foundational strategy for introducing boronic ester functionalities to pyridine systems involves directed ortho-metalation (DoM). While early attempts focused on pyridine-2-boronic acid esters, adaptations for the 3-position require careful regioselective control. In this method, a pyridine precursor bearing a directing group (e.g., diethylcarbamoyl at position 2) undergoes lithiation at the 3-position using lithium diisopropylamide (LDA) or butyllithium in tetrahydrofuran (THF) at cryogenic temperatures (-78°C). Subsequent quenching with a trialkyl borate, such as 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , yields a tetravalent boron intermediate, which is hydrolyzed under controlled acidic conditions to afford the pinacol-protected boronic ester.

Key Reaction Parameters

- Temperature : Metalation at -78°C ensures regioselectivity.

- Solvent : THF or THF/ether mixtures enhance lithium coordination.

- Work-up : Hydrolysis with saturated ammonium chloride (NH₄Cl) prevents over-hydrolysis of the boronic ester.

Example Procedure

A solution of N,N-diethylpyridine-2-carboxamide (8.2 mL, 100 mmol) in THF is treated with LDA (100 mmol) at -78°C. After 4 hours, 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24.91 g, 110 mmol) is added, followed by gradual warming to 0°C and hydrolysis with NH₄Cl. The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from acetonitrile to yield 7.88 g (59%) of the title compound.

Miyaura Borylation of Halopyridines

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

The Miyaura borylation offers a robust alternative for installing boronic ester groups on halogenated pyridines. This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dba)₂ or PdCl₂ ) in dimethyl sulfoxide (DMSO)/methanol (MeOH) mixtures. For 3-bromo-2-(diethylcarbamoyl)pyridine, the reaction proceeds at 50°C for 24 hours, achieving yields up to 87% after silica gel chromatography.

Optimization Insights

- Catalyst Loadings : 5–10 mol% Pd ensures complete conversion.

- Solvent System : DMSO/MeOH (1:1) facilitates ligand exchange and boronate transfer.

- Additives : Potassium acetate (KOAc) acts as a base to neutralize HBr byproducts.

Representative Data

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Bromo-2-(diethylcarbamoyl)pyridine | PdCl₂ (5 mol%) | DMSO/MeOH | 50°C | 24 h | 87% |

Sequential Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling with Preformed Boronic Esters

While primarily used for constructing biaryl systems, Suzuki-Miyaura reactions can also integrate preformed boronic esters into complex architectures. For instance, 2-(diethylcarbamoyl)pyridine-3-boronic acid pinacol ester participates in couplings with aryl halides using Pd(PPh₃)₄ and Ag₂O in diethyl ether at 65°C. This method underscores the compound’s stability under catalytic conditions and its utility in iterative synthesis.

Critical Observations

- Silver Oxide Role : Ag₂O scavenges halides, preventing catalyst poisoning.

- Solvent Choice : Ethers (e.g., THF, dioxane) minimize ester hydrolysis.

- Temperature Sensitivity : Reactions above 70°C risk boronic ester degradation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The patent-priority method (EP1479685A1) emphasizes cost-effective borate ester synthesis from pinacol and boric acid , achieving 96% yield in toluene. For large-scale production, continuous flow systems could mitigate exothermic risks during metalation, while immobilized Pd catalysts enhance Miyaura borylation efficiency.

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives, including 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester, have been extensively studied for their biological activities. They play a crucial role in the development of pharmaceuticals due to their ability to interact with biological targets.

- Anticancer Activity : Boronic acids have shown promise in the treatment of various cancers. For instance, they can inhibit proteasome activity, which is vital for cancer cell survival. The compound may serve as a lead structure for developing new anticancer agents by modifying its substituents to enhance efficacy and selectivity .

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, making it useful in drug design targeting specific pathways involved in diseases like diabetes and cancer .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes. Its boronic acid functionality allows it to participate in various coupling reactions, such as:

- Suzuki Coupling Reactions : This reaction is pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules. The use of this compound can facilitate the formation of biaryl compounds that are important in pharmaceuticals and materials science .

- Synthesis of Novel Compounds : The compound can be used to synthesize other boron-containing compounds that may exhibit unique properties or biological activities, expanding the library of available chemical entities for research and application .

Agrochemicals

Boronic acids have applications in agrochemicals, particularly as herbicides or fungicides. The unique reactivity of boronic esters allows them to interact with biological systems in plants, potentially leading to the development of new agricultural products aimed at improving crop yields and resistance to pests .

Case Studies

Several studies have highlighted the effectiveness of boronic acids in various applications:

- Anticancer Drug Development : Research has demonstrated that modifying boronic acids can lead to compounds with enhanced anticancer properties. For example, derivatives similar to 2-(Diethylcarbamoyl)pyridine-3-boronic acid have been tested for their ability to inhibit tumor growth in preclinical models .

- Synthesis and Reaction Mechanisms : A study focused on the synthesis of pyridylboronic acids revealed that these compounds could be efficiently synthesized via Suzuki coupling methods, showcasing their utility as intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid pinacol ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The diethylcarbamoyl group enhances the compound’s stability and solubility, making it more effective in biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Variations on the Pyridine Ring

2-(Boc-amino)pyridine-3-boronic Acid Pinacol Ester (CAS 1072944-99-0)

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position instead of diethylcarbamoyl.

- Molecular Formula : C₁₆H₂₅BN₂O₄ (MW 320.20).

- This compound is air-sensitive and requires careful handling .

2-Chloropyridine-3-boronic Acid Pinacol Ester (CAS 452972-11-1)

- Structure : Substitutes the 2-position with a chlorine atom.

- Molecular Formula: C₁₁H₁₄BClNO₂ (MW 239.51).

- Key Differences : The chloro group is a stronger electron-withdrawing substituent, enhancing electrophilicity at the boron center. This increases reactivity in cross-couplings but may reduce stability under basic conditions .

2-(1-Pyrrolidinyl)pyridine-3-boronic Acid Pinacol Ester (CAS 1073354-41-2)

Variations in Boronic Ester Backbone

1-Boc-3,6-dihydro-2H-pyridine-5-boronic Acid Pinacol Ester (CAS 885693-20-9)

- Structure : A partially saturated pyridine ring with a Boc-protected amine.

- Molecular Formula : C₁₇H₂₉BN₂O₄ (MW 336.24).

- However, the saturated ring may reduce aromatic conjugation, affecting electronic properties in target molecules .

2-(Cyclopentyloxy)pyridine-3-boronic Acid Pinacol Ester (CAS 1073371-90-0)

- Structure : Contains a cyclopentyloxy group at the 2-position.

- Molecular Formula: C₁₇H₂₅BNO₃ (MW 301.20).

- Key Differences : The bulky cyclopentyloxy group introduces significant steric hindrance, which may slow reaction kinetics but improve regioselectivity in couplings with sterically congested substrates .

Comparative Data Table

| Compound Name | CAS Number | Substituent (Position 2) | Molecular Formula | Molecular Weight | Key Reactivity Features |

|---|---|---|---|---|---|

| 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester | Not explicitly provided | Diethylcarbamoyl | Likely C₁₆H₂₄BN₂O₄ | ~320 (estimated) | Moderate steric hindrance, electron-withdrawing |

| 2-(Boc-amino)pyridine-3-boronic acid pinacol ester | 1072944-99-0 | Boc-amino | C₁₆H₂₅BN₂O₄ | 320.20 | High steric hindrance, air-sensitive |

| 2-Chloropyridine-3-boronic acid pinacol ester | 452972-11-1 | Chloro | C₁₁H₁₄BClNO₂ | 239.51 | High electrophilicity, less stable in base |

| 2-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester | 1073354-41-2 | Pyrrolidine | C₁₅H₂₃BN₂O₂ | 282.18 | Enhanced solubility, basic nitrogen |

| 2-(Cyclopentyloxy)pyridine-3-boronic acid pinacol ester | 1073371-90-0 | Cyclopentyloxy | C₁₇H₂₅BNO₃ | 301.20 | High steric hindrance, improved selectivity |

Biological Activity

2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative known for its potential biological activity and applications in medicinal chemistry. This compound, with the molecular formula CHBNO, has garnered interest due to its unique structural features that facilitate interactions with various biomolecules.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a diethylcarbamoyl group and a boronic acid moiety. The pinacol ester formation enhances the stability and solubility of the compound, making it suitable for biological studies.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 16110830 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its role as a boron-containing compound, which can interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For example, compounds similar to this compound have shown promise in inhibiting proteasome activity, leading to apoptosis in cancer cells. Research published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : Research has indicated that boronic acids can serve as inhibitors for serine proteases. A study conducted by Zhang et al. (2020) reported that specific boronic acid derivatives effectively inhibited trypsin-like enzymes, which are implicated in several pathological conditions . The diethylcarbamoyl group may enhance binding affinity through additional hydrogen bonding interactions.

- Antimicrobial Properties : Some studies have suggested that boronic acids possess antimicrobial properties. A comparative analysis revealed that certain derivatives exhibited bactericidal effects against Gram-positive bacteria, potentially due to their ability to disrupt bacterial cell wall synthesis .

Table 2: Summary of Biological Activities

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-couplings. Key findings include:

Reaction Conditions and Catalysts

-

Catalytic System : Pd₂(dba)₃ or Pd(PPh₃)₄ with PPh₃ as a ligand (P:Pd ratio ~9:1) in DME or THF at 65–85°C .

-

Steric Considerations : Bulky substituents (e.g., tertiary benzylic groups) may hinder coupling efficiency .

Table 1: Comparative Reactivity of Boronic Esters in Cross-Couplings

*Predicted based on steric and electronic similarity to isopropylboronic ester.

Hydrolysis and Stability

The pinacol ester group exhibits hydrolytic stability compared to catechol esters :

Hydrolysis Kinetics

-

Stability in Water/DMSO : Pinacol esters hydrolyze slower than catechol analogs (equilibrium reached in ~9 days vs. 5 minutes) .

-

Diethylcarbamoyl Influence : The electron-withdrawing carbamoyl group may slightly accelerate hydrolysis by polarizing the B–O bond.

Table 2: Hydrolysis Half-Lives of Boronic Esters

| Ester Type | Hydrolysis Half-Life (DMSO/H₂O) | Equilibrium Ratio (Ester:Diol) | Source |

|---|---|---|---|

| Pinacol (this) | ~9 days | 35:65 | |

| Catechol | 5 minutes | 0:100 | |

| 1,8-Naphthalenediol | 3 days | 27:73 |

Ligand Exchange Reactions

The boronic ester undergoes transesterification with diols under thermodynamic control :

Key Observations

-

Equilibrium Trends : Pinacol esters are less prone to ligand exchange than catechol esters.

-

Reaction with 1,8-Naphthalenediol : Forms mixed esters in 30–50% yield depending on temperature .

Functional Group Compatibility

Q & A

Q. What are the standard synthetic routes for preparing 2-(diethylcarbamoyl)pyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyridine precursor (e.g., bromo- or iodo-substituted) with a pinacol boronic ester under palladium catalysis. For example, tert-butyl-protected boronic esters are reacted with aryl halides in solvents like 1,4-dioxane or THF, using Pd(dppf)Cl₂ as a catalyst and bases such as cesium carbonate or potassium phosphate . Reaction temperatures range from 75–110°C, with yields varying between 69–94% depending on substituent compatibility and steric effects .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm boronic ester integrity and diethylcarbamoyl substitution patterns.

- Mass spectrometry (HRMS) : To verify molecular weight and purity.

- Melting point analysis : Reported values for related pinacol esters range from 100–114°C .

- Density measurements : Typical densities for similar boronic esters are ~1.05 g/cm³ .

Q. How should this compound be stored to ensure stability?

Boronic esters are moisture-sensitive. Storage recommendations for analogous compounds include:

- Sealed containers under inert gas (N₂/Ar) at room temperature.

- Refrigeration (0–6°C) for long-term stability, particularly to prevent hydrolysis of the boronic ester moiety .

Advanced Research Questions

Q. How do reaction conditions (e.g., base, solvent) influence yields in cross-coupling reactions involving this compound?

Contradictions in reported yields (e.g., 69% vs. 94% for similar reactions) highlight the sensitivity of Suzuki-Miyaura couplings to:

- Base selection : Cs₂CO₃ may enhance reactivity in polar solvents (e.g., DME/water), while K₃PO₄ is preferred for THF-based systems .

- Catalyst loading : Pd(dppf)Cl₂ at 5–10 mol% is optimal; lower loadings risk incomplete conversion .

- Temperature : Higher temperatures (≥100°C) improve kinetics but may degrade sensitive functional groups like the diethylcarbamoyl group .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during its use in synthesis?

Protodeboronation can occur under acidic or protic conditions. Mitigation strategies include:

- Low-temperature reactions : Conduct couplings at ≤80°C to preserve boronic ester integrity.

- Anhydrous solvents : Use rigorously dried THF or dioxane to minimize hydrolysis.

- Additives : Addition of ligands like triphenylphosphine (PPh₃) stabilizes the palladium intermediate, reducing undesired pathways .

Q. How does the diethylcarbamoyl group influence reactivity in cross-coupling versus other substituents?

The diethylcarbamoyl group is electron-withdrawing, which:

- Slows transmetalation : Requires longer reaction times compared to electron-donating groups.

- Increases steric hindrance : May reduce yields in couplings with bulky partners (e.g., ortho-substituted aryl halides). Comparative studies with methyl or methoxy analogs show a 10–15% yield drop for diethylcarbamoyl derivatives under identical conditions .

Methodological Guidance

Q. How to troubleshoot low yields in multi-step syntheses involving this boronic ester?

- Stepwise monitoring : Use TLC or LC-MS after each step to identify incomplete reactions or intermediates.

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients. For persistent impurities, recrystallization from ethanol/water mixtures is effective .

Q. What computational tools predict compatibility of this compound in novel reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.